7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
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Description
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H16ClNO2 and its molecular weight is 325.79. The purity is usually 95%.
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Scientific Research Applications
Helical Quinoline-derived Oligoamide Foldamers
Research has demonstrated the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers. These compounds, including derivatives of quinolinecarboxylic acid, exhibit remarkable stability and adopt bent and helical conformations stabilized by intramolecular hydrogen bonds. Such foldamers have potential applications in developing novel biomimetic materials and in molecular recognition processes (Jiang et al., 2003).
Novel Anticancer Agents
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and studied for their cytotoxic activities, demonstrating significant potential as anticancer agents. These compounds have shown potent effects against various carcinoma cell lines, offering a promising lead for the design of novel topoisomerase inhibitors with anticancer properties (Bhatt et al., 2015).
Fluorescent Probes and Photophysical Studies
The synthesis and photophysical properties of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) processes have been explored. These compounds, related to quinoline-4-carboxylic acid derivatives, exhibit dual emissions and large Stokes shifts, useful in developing sensitive fluorescent probes for bioimaging and analytical applications (Padalkar & Sekar, 2014).
Antimicrobial Activity
2-Phenyl-7-substitutedquinoline-4-carboxylic acid derivatives synthesized through microwave-irradiated methods have displayed broad-spectrum antimicrobial activity. These findings highlight the potential of quinoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bhatt & Agrawal, 2010).
Synthesis of Blue Green Fluorescent Probes
The development of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives as blue-green fluorescent probes underscores the utility of quinoline carboxylic acids in creating novel materials for optical and electronic applications. These compounds exhibit fluorescence in solution, making them suitable for use as probes in various analytical and diagnostic tools (Bodke et al., 2013).
Properties
IUPAC Name |
7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-10-4-6-13(7-5-10)17-12(3)16(19(22)23)14-8-9-15(20)11(2)18(14)21-17/h4-9H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBUPUMSZIBUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.